molecular formula C23H26N2O2S B11586041 N-cyclopentyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

N-cyclopentyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

Cat. No.: B11586041
M. Wt: 394.5 g/mol
InChI Key: CBWKPQCDPQJMCY-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine ring, a benzamide group, and a cyclopentyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide typically involves multiple stepsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and benzamide group are key functional groups that enable the compound to bind to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in bacterial growth or oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopentyl group, in particular, influences the compound’s steric and electronic characteristics, making it a valuable molecule for research and development .

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-cyclopentyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide

InChI

InChI=1S/C23H26N2O2S/c26-21-16-28-23(25(21)15-14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)22(27)24-20-8-4-5-9-20/h1-3,6-7,10-13,20,23H,4-5,8-9,14-16H2,(H,24,27)

InChI Key

CBWKPQCDPQJMCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CCC4=CC=CC=C4

Origin of Product

United States

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